molecular formula C12H12N2O3 B13866888 2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid

2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid

Cat. No.: B13866888
M. Wt: 232.23 g/mol
InChI Key: JSCOIALIQUVVNZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The purification process may involve crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid
  • 2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
  • 2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-sulfonic acid

Uniqueness

2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its carboxylic acid group, in particular, allows for further derivatization and functionalization, expanding its utility in various fields.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-7-3-8(2)5-9(4-7)14-11(15)6-10(13-14)12(16)17/h3-6,13H,1-2H3,(H,16,17)

InChI Key

JSCOIALIQUVVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C=C(N2)C(=O)O)C

Origin of Product

United States

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